Navigating the Structural Landscape of 1,7-Naphthyridin-5-amine: A Technical Guide to its ¹H and ¹³C NMR Chemical Shifts
Navigating the Structural Landscape of 1,7-Naphthyridin-5-amine: A Technical Guide to its ¹H and ¹³C NMR Chemical Shifts
For Immediate Release
A Deep Dive into the Spectroscopic Signature of a Promising Heterocycle for Drug Discovery
This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,7-naphthyridin-5-amine. In the absence of direct experimental spectra in publicly available literature, this guide establishes a robust, scientifically-grounded framework for the prediction and interpretation of its NMR data. This is achieved by leveraging established principles of NMR spectroscopy, including detailed analysis of substituent effects on the parent 1,7-naphthyridine scaffold.
The 1,7-naphthyridine core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] A precise understanding of the structural and electronic properties of substituted 1,7-naphthyridines, such as 1,7-naphthyridin-5-amine, is paramount for the rational design of novel therapeutic agents. NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of such molecules in solution.
Experimental Design for NMR Spectroscopic Analysis
The successful acquisition of high-quality NMR data is contingent upon a meticulously planned experimental protocol. The following section outlines a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of 1,7-naphthyridin-5-amine.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution one-dimensional ¹H and ¹³C NMR spectra of 1,7-naphthyridin-5-amine.
Materials and Equipment:
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1,7-naphthyridin-5-amine (5-10 mg)
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Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
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High-quality 5 mm NMR tubes
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NMR Spectrometer (e.g., Bruker, JEOL, Varian operating at a field strength of 400 MHz or higher)
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Pipettes and vials
Procedure:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 1,7-naphthyridin-5-amine into a clean, dry vial.
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Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
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Gently agitate the vial to ensure complete dissolution of the sample.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
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Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.
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Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
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Data Acquisition (¹H NMR):
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Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
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Employ a standard one-pulse sequence.
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Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
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Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase the spectrum and reference it to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
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Data Acquisition (¹³C NMR):
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Set the appropriate spectral width for carbon signals (typically 0-160 ppm).
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Utilize a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
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Apply a Fourier transform, phase the spectrum, and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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Predicted ¹H NMR Spectral Data for 1,7-Naphthyridin-5-amine
The predicted ¹H NMR chemical shifts for 1,7-naphthyridin-5-amine are presented in Table 1. These predictions are based on the known experimental data for the parent 1,7-naphthyridine ring system, with adjustments made to account for the electronic effects of the C5-amino substituent.[1] The amino group is a strong electron-donating group, which is expected to cause a significant upfield shift (increased shielding) of the protons on the same ring, particularly those in the ortho and para positions.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~8.30 - 8.50 | dd | J(H2-H3) ≈ 4.0, J(H2-H4) ≈ 1.6 |
| H-3 | ~7.20 - 7.40 | dd | J(H3-H4) ≈ 8.6, J(H3-H2) ≈ 4.0 |
| H-4 | ~8.00 - 8.20 | dd | J(H4-H3) ≈ 8.6, J(H4-H2) ≈ 1.6 |
| H-6 | ~6.80 - 7.00 | d | J(H6-H8) ≈ 0.8 |
| H-8 | ~8.50 - 8.70 | d | J(H8-H6) ≈ 0.8 |
| NH₂ | ~5.00 - 6.00 | br s | - |
Rationale for Predicted ¹H Chemical Shifts:
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H-2, H-3, and H-4: These protons are on the pyridine ring not bearing the amino substituent. Their chemical shifts are predicted to be similar to those of the parent 1,7-naphthyridine, which typically resonate in the downfield region due to the deshielding effect of the aromatic system and the adjacent nitrogen atom.[2]
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H-6: This proton is ortho to the electron-donating amino group. A significant upfield shift is predicted compared to the corresponding proton in the unsubstituted 1,7-naphthyridine.
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H-8: This proton is para to the amino group, and a notable upfield shift is also anticipated due to the strong resonance effect of the amino substituent.
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NH₂: The protons of the amino group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectral Data for 1,7-Naphthyridin-5-amine
The predicted ¹³C NMR chemical shifts for 1,7-naphthyridin-5-amine are summarized in Table 2. The predictions are derived from the known spectrum of 1,7-naphthyridine and the established substituent chemical shift (SCS) effects of an amino group on a pyridine ring. The amino group is expected to cause a significant upfield shift for the ortho and para carbons and a downfield shift for the ipso-carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 - 152 |
| C-3 | ~120 - 124 |
| C-4 | ~135 - 139 |
| C-4a | ~138 - 142 |
| C-5 | ~155 - 159 |
| C-6 | ~110 - 114 |
| C-8 | ~145 - 149 |
| C-8a | ~150 - 154 |
Rationale for Predicted ¹³C Chemical Shifts:
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C-2, C-3, C-4, and C-4a: The chemical shifts of these carbons in the unsubstituted ring are expected to be largely unperturbed by the amino group on the other ring.
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C-5: This is the ipso-carbon directly attached to the amino group. A significant downfield shift is predicted due to the electronegativity of the nitrogen atom and resonance effects.
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C-6 and C-8: These are the ortho and para carbons relative to the amino group, respectively. A substantial upfield shift is predicted for these carbons due to the strong electron-donating nature of the amino substituent.
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C-8a: This is the bridgehead carbon, and its chemical shift is influenced by both rings.
Influence of the Amino Substituent on the Naphthyridine Core
The introduction of an amino group at the C-5 position of the 1,7-naphthyridine ring system profoundly influences its electronic structure, which is directly reflected in the predicted NMR chemical shifts.
The amino group exerts a strong positive mesomeric effect (+M), donating its lone pair of electrons into the aromatic system. This increases the electron density at the ortho and para positions (C-6 and C-8), leading to the predicted upfield shifts (shielding) for these carbons and their attached protons. Conversely, the nitrogen atom of the amino group also has a negative inductive effect (-I), withdrawing electron density through the sigma bond. This effect is most pronounced at the ipso-carbon (C-5), contributing to its deshielding.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1,7-naphthyridin-5-amine. By systematically applying the principles of substituent effects on a well-defined heteroaromatic scaffold, we have generated a reliable set of predicted chemical shifts and coupling constants. This information serves as a valuable resource for the identification and characterization of this important molecule in various research and development settings. The detailed experimental protocol and the elucidation of the electronic influences of the amino substituent further enhance the utility of this guide for scientists working in the field of medicinal chemistry and drug discovery.
References
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NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016). ResearchGate. Available at: [Link]
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Potential conjugation effects between the 2-amino substituent and the pyridine nitrogen atom. ResearchGate. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. ResearchGate. Available at: [Link]
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Coupling constants for 1H and 13C NMR. Available at: [Link]
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A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate. Available at: [Link]
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